
1-(propan-2-yl)-1H-imidazole-4-sulfonamide
Vue d'ensemble
Description
The compound “1-(propan-2-yl)-1H-imidazole-4-sulfonamide” contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is a common structure in many biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the isopropyl group and the sulfonamide group. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the imidazole ring might make the compound more polar, while the isopropyl group might increase its hydrophobicity .Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de l'imidazole sont connus pour leurs propriétés antibactériennes. 1-(propan-2-yl)-1H-imidazole-4-sulfonamide peut être synthétisé pour créer des composés qui ciblent la synthèse des cellules bactériennes. Des recherches ont montré que ces composés peuvent inhiber la croissance de diverses souches bactériennes, ce qui en fait des candidats potentiels pour de nouveaux médicaments antibactériens .
Traitements antifongiques
De même que leur utilisation antibactérienne, les dérivés de l'imidazole comme This compound ont été trouvés pour posséder des activités antifongiques. Ils peuvent être utilisés pour traiter les infections fongiques en perturbant la membrane cellulaire du champignon, ce qui entraîne la mort cellulaire .
Recherche anticancéreuse
Les composés de l'imidazole ont été explorés pour leur potentiel en thérapie anticancéreuse This compound peut être impliqué dans la synthèse de molécules qui peuvent interférer avec les voies de signalisation des cellules cancéreuses, inhibant ainsi la croissance et la prolifération tumorale .
Activité herbicide
La structure de This compound peut être modifiée pour créer des herbicides. Ces composés peuvent agir comme des inhibiteurs ciblant la déshydratase de l'imidazole glycérol phosphate (IGPD) chez les plantes, qui est une enzyme clé de la voie de biosynthèse de l'histidine. En inhibant cette enzyme, le composé peut contrôler efficacement la croissance des mauvaises herbes sans affecter les mammifères .
Recherche sur les neurotransmetteurs
Les dérivés de l'imidazole sont également utilisés dans l'étude des neurotransmetteurs. Ils peuvent servir de précurseurs ou de modulateurs pour les neurotransmetteurs comme l'acétylcholine et la sérotonine, qui sont essentiels au fonctionnement du cerveau et pourraient conduire à des traitements pour les troubles neurologiques .
Applications anti-inflammatoires et analgésiques
En raison de leur structure chimique, les dérivés de l'imidazole peuvent être développés en agents anti-inflammatoires et analgésiques This compound pourrait être utilisé pour synthétiser des composés qui réduisent l'inflammation et la douleur en modulant la réponse inflammatoire de l'organisme .
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely involve further studies to determine its physical and chemical properties, its reactivity, and its potential biological activity. This could include studies to determine its mechanism of action, its potential uses as a drug, and its safety profile .
Mécanisme D'action
Target of Action
Imidazole compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. Generally, these compounds can interact with their targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Imidazole compounds can affect a variety of biochemical pathways depending on their specific targets. For example, some imidazole compounds are known to inhibit enzymes, modulate receptor activity, or interfere with cell membrane function .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of imidazole compounds can vary widely depending on their specific structure and properties .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound is an enzyme inhibitor, the result might be a decrease in the production of a certain molecule in the body .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all influence how a compound behaves in the body .
Analyse Biochimique
Biochemical Properties
1-(Propan-2-yl)-1H-imidazole-4-sulfonamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases, which are crucial for signal transduction. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation. This binding can result in changes in enzyme activity, which in turn affects metabolic pathways and gene expression. For example, its interaction with cytochrome P450 can inhibit the enzyme’s activity, leading to altered drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time. Long-term exposure to this compound in vitro and in vivo has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of drugs and other substances. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-5(2)9-3-6(8-4-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJLCHRMKBBNPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248544 | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-76-8 | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-imidazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



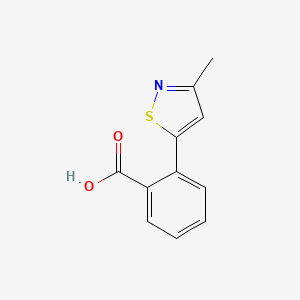
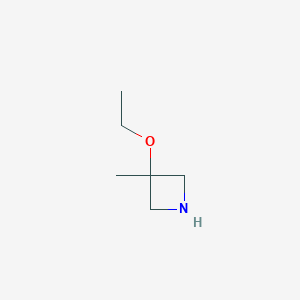

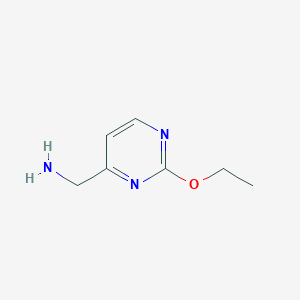
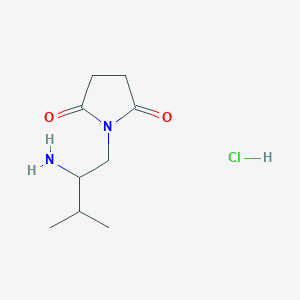



![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)
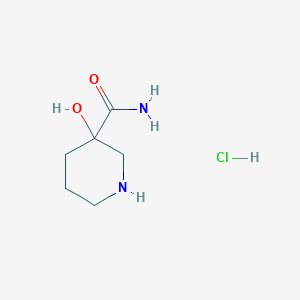
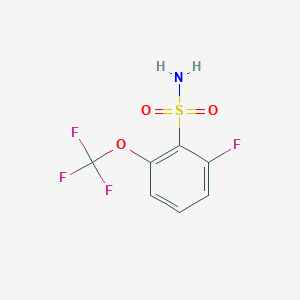

![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
